1-Azabicyclo(2.2.2)octane, 4-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo(2.2.2)octane, 4-ethynyl- is a bicyclic compound with the molecular formula C9H13N and a molecular weight of 135.2062 g/mol . This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo(2.2.2)octane, 4-ethynyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynylpiperidine with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Azabicyclo(2.2.2)octane, 4-ethynyl- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo(2.2.2)octane, 4-ethynyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azabicyclo(2.2.2)octane, 4-ethynyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, leading to various biological effects . The pathways involved often include modulation of neurotransmitter systems, making it a compound of interest in neuropharmacology .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo(2.2.2)octane, 4-ethynyl- can be compared with other similar compounds, such as:
1-Azabicyclo(2.2.2)octane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Azabicyclo(3.2.1)octane: This compound has a different bicyclic structure, leading to distinct chemical and biological properties.
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: This compound includes a benzyl group, which significantly alters its reactivity and applications.
Eigenschaften
CAS-Nummer |
52547-86-1 |
---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
4-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2 |
InChI-Schlüssel |
YNWQRSDBDBXZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CCN(CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.